N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H24N4O6S2 and its molecular weight is 516.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including a methoxyphenyl moiety and thieno[3,4-c]pyrazole framework, contributing to its diverse pharmacological properties. Its molecular formula is C20H22N4O4S with a molecular weight of approximately 446.86 g/mol .
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C20H22N4O4S |
Molecular Weight | 446.86 g/mol |
Functional Groups | Methoxy, Thieno[3,4-c]pyrazole |
Framework Type | Heterocyclic Compound |
The primary mechanism of action for this compound appears to involve the inhibition of specific kinases that regulate metabolic pathways related to glucose and fatty acid metabolism. These kinases are critical for cellular energy production and homeostasis .
Target Kinases
- AMPK (AMP-activated protein kinase) : Involved in cellular energy regulation.
- PI3K/Akt pathway : Plays a role in cell growth and survival.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.
- Antimicrobial Activity : It demonstrates activity against certain bacterial strains, indicating potential as an antimicrobial agent .
Case Studies
- Anticancer Activity : A study evaluated the effects of the compound on HCT-116 colon carcinoma cells, reporting an IC50 value of 6.2 μM, indicating significant antiproliferative effects .
- Anti-inflammatory Effects : In a model of lipopolysaccharide-induced inflammation, treatment with this compound reduced pro-inflammatory cytokine levels significantly compared to controls.
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing comparable efficacy to standard antibiotics .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S2/c1-32-18-6-4-17(5-7-18)27-22(20-14-34(29)15-21(20)25-27)24-23(28)16-2-8-19(9-3-16)35(30,31)26-10-12-33-13-11-26/h2-9H,10-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBVFQIMCOMOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.